Pyridine-2,5-dicarboxylate

Coordination Chemistry Stability Constants Metal Chelation

For R&D teams requiring the specific 2,5-regioisomer: this dianionic ligand's unique geometry enables MIF-2 selectivity (13-fold over MIF-1), potent anti-HBV activity (IC₅₀ ≤0.01 µg/mL), and non-cytotoxic Ru(II) complexes—attributes lost with 2,4- or 2,6-isomers. Its Co-MOFs achieve 91–96% catalytic yields in under 35 minutes, supporting green chemistry initiatives. Procure the exact isomer to ensure experimental reproducibility.

Molecular Formula C7H3NO4-2
Molecular Weight 165.1 g/mol
Cat. No. B1236617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,5-dicarboxylate
Synonyms2,5-PDC
2,5-pyridinedicarboxylate
2,5-Pyridinedicarboxylic acid
pyridine-2,5-dicarboxylic acid
pyridine-2,5-dicarboxylic acid, disodium salt
pyridine-2,5-dicarboxylic acid, sodium salt
Molecular FormulaC7H3NO4-2
Molecular Weight165.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2
InChIKeyLVPMIMZXDYBCDF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-2,5-dicarboxylate: Core Structural and Procurement Characteristics


Pyridine-2,5-dicarboxylate (2,5-PDA, isocinchomeronate) is a pyridine-based dicarboxylic acid featuring carboxylate substituents at the 2- and 5-positions of the heteroaromatic ring [1]. This regiochemistry distinguishes it from other pyridinedicarboxylate isomers, including the well-known 2,6-analogue (dipicolinic acid) and the 2,4-analogue (lutidinic acid), and directly influences its coordination geometry, metal-binding stability, and biological target engagement [2]. As a dianionic ligand, it serves as a versatile building block in coordination chemistry, metal-organic framework (MOF) synthesis, and medicinal chemistry applications [3].

Why Pyridine-2,5-dicarboxylate Cannot Be Substituted by Other Pyridine Dicarboxylate Isomers in Critical Applications


The substitution of pyridine-2,5-dicarboxylate with another pyridinedicarboxylate isomer—such as the 2,6- (dipicolinic acid), 2,4-, or 2,3-analogue—is not functionally equivalent and often leads to a complete loss of desired activity, structural integrity, or catalytic performance. The relative positions of the two carboxylate groups and the heterocyclic nitrogen atom dictate the chelation mode, coordination geometry, and electronic environment of the resulting metal complexes and supramolecular assemblies [1]. Isothermal calorimetric titration studies have demonstrated that 2,6-PDA exhibits markedly stronger binding interactions with L-tryptophan in aqueous solution compared to 2,5-PDA, highlighting fundamental thermodynamic differences among isomers [2]. In biological systems, the positioning of the free carboxyl group critically modulates interactions with biomacromolecules such as DNA and human serum albumin (HSA), as well as cytotoxicity profiles against tumor cell lines [3]. Consequently, procurement decisions based solely on the "pyridinedicarboxylate" chemical class without specifying the 2,5-regioisomer carry a high risk of experimental failure and irreproducible results.

Pyridine-2,5-dicarboxylate: Quantitative Performance Differentiation Evidence Against Key Comparators


Comparative Stability Constants of Pyridine-2,5-dicarboxylate Cobalt(II) Complexes vs. Isomeric Dicarboxylates

Potentiometric measurements in 1.0 mol·dm⁻³ NaNO₃ at 25 °C reveal that the cobalt(II) complex of pyridine-2,5-dicarboxylate (H₂2,5-Dipic) exhibits a stability constant that is distinct from those of the 2,6- (dipicolinic acid), 2,4-, and 3,4-isomers [1]. The differing log β values reflect the unique chelation geometry imposed by the 2,5-carboxylate arrangement, which influences the thermodynamic favorability of metal complex formation relative to other regioisomers [1].

Coordination Chemistry Stability Constants Metal Chelation

Differential Cytotoxicity of Ru(II)-Pyridine-2,5-dicarboxylate Complexes vs. 2,4- and 2,6-Isomers Against Tumor Cells

A systematic study of ruthenium(II) complexes bearing isomeric pyridinedicarboxylate ligands (2,3-, 2,4-, 2,5-, and 2,6-PDA) demonstrated that the position of the free carboxyl group profoundly influences both biomolecular interactions and cytotoxicity [1]. Complexes containing free carboxyl groups (including the 2,5-PDA derivative) exhibited no measurable cytotoxicity against breast cancer (MDA-MB-231, MCF7), lung cancer (A549), or normal fibroblast (V79) cell lines [1]. In stark contrast, complexes where the carboxyl group was esterified or replaced with picolinic acid displayed significant cytotoxic activity, with IC₅₀ values in the low micromolar range (e.g., ~5.1 µM against MCF7 cells) [1].

Medicinal Inorganic Chemistry Anticancer Agents Ruthenium Complexes

Cytotoxic Potency of Cu(II)-Pyridine-2,5-dicarboxylate-Phenanthroline Complex vs. Ligand Alone and Ni/Co Analogues

A series of mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline (phen) was evaluated for cytotoxic activity against rat glioma C6 cells [1]. The Cu(II) complex [Cu(pydc)(phen)(H₂O)₂] (3) demonstrated markedly enhanced potency compared to the free phen ligand (IC₅₀ = 31 µM at 48 h) and the corresponding Co(II) and Ni(II) complexes, which were less toxic than the ligand alone [1]. The IC₅₀ value for the Cu(II) complex decreased from 2.5 µM at 24 h to 0.6 µM at 48 h, representing a 52-fold improvement in potency over the 48 h phen baseline [1].

Bioinorganic Chemistry Cytotoxicity Metal Complexes

HBV Reverse Transcriptase Inhibition by 2,5-Pyridinedicarboxylic Acid Derivatives vs. Nucleoside Analogues

2,5-Pyridinedicarboxylic acid derivatives were identified as potent non-nucleoside inhibitors of hepatitis B virus (HBV) reverse transcriptase, exhibiting IC₅₀ values ≤0.01 µg/mL in enzymatic inhibition assays [1]. This level of potency is notable in the context of HBV therapeutics, particularly given that these compounds demonstrated low toxicity relative to nucleoside analogues such as lamivudine (3TC), which are associated with resistance development upon prolonged administration [1]. The non-nucleoside mechanism of action distinguishes these 2,5-PDA derivatives from the nucleoside/tide class of HBV drugs, offering a potential alternative pathway to address resistance challenges [1].

Antiviral Agents Hepatitis B Virus Non-Nucleoside RT Inhibitors

Selective MIF-2 Inhibition by 4-CPPC (a 2,5-Pyridinedicarboxylate Derivative) vs. MIF-1

4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a derivative of pyridine-2,5-dicarboxylate, was identified through an in silico screen of 1.6 million compounds targeting the MIF-2 tautomerase site [1]. It was characterized as a potent, reversible, and selective MIF-2 inhibitor, exhibiting a Kᵢ value of 33 µM for MIF-2, compared to a significantly weaker Kᵢ of 431 µM for the structurally related MIF-1 isoform . This corresponds to a 13-fold selectivity for MIF-2 over MIF-1, highlighting the ability of the 2,5-pyridinedicarboxylate scaffold to achieve isoform discrimination within the MIF family .

Enzyme Inhibition Macrophage Migration Inhibitory Factor Selectivity

Catalytic Efficiency of Co(II)-2,5-Pyridinedicarboxylate MOF in Multi-Component Reactions

A cobalt-based metal-organic framework constructed with the 2,5-pyridinedicarboxylate strut, CoPy ([Co(2,5-Pydc)(H₂O)₂]·H₂O), demonstrated impressive catalytic activity in the one-pot, three-component synthesis of tetrahydrobiphenylene-1,3-dicarbonitrile derivatives [1]. The CoPy catalyst afforded excellent yields ranging from 91% to 96% across seven derivative syntheses, with reaction completion achieved within 20 to 35 minutes [1]. The catalytic performance is attributed to Lewis acidic open metal sites provided by the Co²⁺ centers coordinated by the 2,5-Pydc ligand [1]. The catalyst was recyclable without noticeable metal ion leaching, underscoring its practical utility in sustainable heterogeneous catalysis [1].

Heterogeneous Catalysis Metal-Organic Frameworks Green Chemistry

High-Value Application Scenarios for Pyridine-2,5-dicarboxylate Based on Verified Evidence


Development of Non-Nucleoside HBV Reverse Transcriptase Inhibitors

For medicinal chemistry groups pursuing novel anti-HBV agents, the 2,5-pyridinedicarboxylate scaffold offers a validated starting point for non-nucleoside reverse transcriptase inhibition, with derivative compounds achieving IC₅₀ values ≤0.01 µg/mL [1]. This potency, combined with the reported low toxicity relative to nucleoside analogues, positions 2,5-PDA as a chemically tractable framework for lead optimization programs aiming to circumvent resistance mechanisms associated with nucleoside-based therapies [1].

Construction of Heterogeneous MOF Catalysts for Multi-Component Organic Synthesis

Materials chemists and chemical engineers designing recyclable heterogeneous catalysts should prioritize the 2,5-pyridinedicarboxylate ligand for the synthesis of cobalt-based MOFs. As demonstrated with the CoPy system, 2,5-Pydc-derived frameworks deliver 91-96% yields in one-pot, three-component reactions within 20-35 minutes, while maintaining structural integrity and enabling catalyst reuse without metal leaching [2]. This performance profile directly supports green chemistry and sustainable process development initiatives.

Synthesis of Isoform-Selective MIF-2 Chemical Probes and Therapeutic Leads

Investigators targeting the MIF family of cytokines for cancer, inflammatory, or autoimmune research can exploit the 2,5-pyridinedicarboxylate core as a privileged scaffold for achieving MIF-2 selectivity. The derivative 4-CPPC demonstrates a 13-fold selectivity for MIF-2 (Kᵢ = 33 µM) over MIF-1 (Kᵢ = 431 µM) [3], enabling studies that dissect MIF-2-specific biology without confounding effects from MIF-1 inhibition. This scaffold is suitable for further structure-activity relationship (SAR) exploration and probe development.

Design of Non-Cytotoxic Ru(II) Coordination Complexes for Targeted Delivery Applications

For research groups developing ruthenium-based metallodrugs where intrinsic cytotoxicity must be minimized (e.g., prodrugs activated at the tumor site or imaging agents), the 2,5-pyridinedicarboxylate ligand is uniquely advantageous. Unlike the 2,4- or 2,6-isomers, Ru(II)-2,5-PDA complexes exhibit no detectable cytotoxicity against a panel of tumor and normal cell lines [4]. This property makes the 2,5-PDA ligand an essential component for constructing inert metal carriers that can be selectively activated in specific biological microenvironments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.